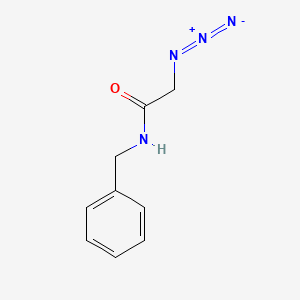

2-azido-N-benzylacetamide

Descripción

Significance of the Azido (B1232118) Functional Group in Synthetic Strategies

The azido group (–N₃) is a compact, high-energy functional group that has become indispensable in modern organic synthesis. baseclick.eu Its utility stems from its diverse reactivity, which includes:

Cycloaddition Reactions: Organic azides are well-known for their participation in 1,3-dipolar cycloadditions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." wikipedia.org This reaction allows for the efficient and regioselective formation of stable triazole rings.

Reduction to Amines: The azide (B81097) group serves as a reliable precursor to primary amines. wikipedia.org It can be reduced under various conditions, such as catalytic hydrogenation or treatment with phosphines (the Staudinger reduction), offering a valuable alternative to other amine synthesis methods, especially when mild conditions are required. wikipedia.orgsigmaaldrich.com

Nitrene Precursors: Upon thermal or photochemical activation, azides can extrude dinitrogen gas to form highly reactive nitrene intermediates. These species can undergo a range of transformations, including C-H insertion and addition to alkenes, enabling the formation of new carbon-nitrogen bonds. wikipedia.org

Bioconjugation: The bioorthogonal nature of the azide group, meaning it does not typically react with functional groups found in biological systems, makes it ideal for chemical biology applications. The Staudinger ligation and SPAAC (strain-promoted azide-alkyne cycloaddition) are widely used to label and modify biopolymers like proteins and nucleic acids. baseclick.euwikipedia.org

The azide's stability to many common reagents and reaction conditions further enhances its utility as a versatile functional handle in multistep syntheses. baseclick.eu

Role of the Amide Moiety in Molecular Architecture

The amide bond (–C(=O)N–) is one of the most fundamental linkages in chemistry and biology, most notably forming the backbone of peptides and proteins. researchgate.netnih.gov Its importance in molecular design is multifaceted:

Structural Rigidity and Stability: Due to resonance delocalization between the lone pair of the nitrogen atom and the carbonyl group, the amide bond has a partial double bond character. nih.gov This restricts rotation, leading to a planar geometry that imparts conformational rigidity to molecules. Amide bonds are also generally stable to hydrolysis, contributing to the robustness of molecules in which they are found. wikipedia.org

Hydrogen Bonding: Primary and secondary amides possess both a hydrogen bond donor (the N–H group) and a hydrogen bond acceptor (the carbonyl oxygen). wikipedia.org This allows them to participate in intricate hydrogen-bonding networks, which are crucial for defining the secondary and tertiary structures of proteins and influencing the solid-state packing of small molecules. researchgate.netwikipedia.org

Modulation of Physicochemical Properties: The incorporation of an amide group into a molecule can significantly alter its properties, such as solubility, lipophilicity, and metabolic stability. This makes the amide a key functional group in medicinal chemistry for optimizing the pharmacokinetic profiles of drug candidates. rsc.org

Synthetic Handle: While stable, the amide bond can be cleaved under specific enzymatic or harsh chemical conditions. It can also be activated to participate in further reactions, serving as a key building block in the synthesis of a wide range of organic compounds. nih.gov

Historical Context of 2-Azido-N-benzylacetamide in Chemical Synthesis

While the precise first synthesis of 2-azido-N-benzylacetamide is not prominently documented in early chemical literature, its emergence is tied to the broader development of azide chemistry and peptide synthesis. The foundational work on organic azides was laid by Peter Griess in 1864 with the synthesis of phenyl azide. sigmaaldrich.comkit.edu This was followed by Theodor Curtius's discovery of hydrazoic acid and the development of the Curtius rearrangement of acyl azides. wikipedia.org

The use of α-azido acids as protected amino acid precursors became a key strategy in peptide chemistry. The application of 2-azido-N-benzylacetamide in significant synthetic methodologies appeared in more recent literature. For instance, in the year 2000, the laboratory of Ronald T. Raines reported its use in a peptide bond-forming reaction inspired by the Staudinger ligation, where it was reacted with a thioester. thieme-connect.com Later, the same research group demonstrated the conversion of 2-azido-N-benzylacetamide into the corresponding diazo compound, N-benzyl-2-diazoacetamide, using a phosphine-mediated reaction, highlighting its utility as a precursor to versatile diazo compounds. tcichemicals.comraineslab.comnih.gov These examples underscore its role as a valuable tool in the development of novel ligation and functional group transformation strategies in the 21st century.

Research Findings and Applications

2-Azido-N-benzylacetamide has been utilized as a key reactant in several modern organic reactions, demonstrating its versatility as a synthetic building block.

Conversion to Diazo Compounds

A significant application of 2-azido-N-benzylacetamide is its transformation into N-benzyl-2-diazoacetamide. Research by Raines and co-workers has shown that this conversion can be achieved in high yield using a phosphine-mediated reaction. tcichemicals.com In a typical procedure, 2-azido-N-benzylacetamide is treated with a specific phosphine (B1218219) reagent in a tetrahydrofuran (B95107)/water solvent system, followed by base-catalyzed fragmentation to afford the diazo product. tcichemicals.com This method provides a mild and convenient route to diazo compounds, which are themselves highly valuable intermediates in organic synthesis, known for their utility in cycloadditions and insertions. tcichemicals.comnih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The compound has also served as a model substrate for studying the kinetics of SPAAC reactions. In research focused on developing faster and more efficient cyclooctyne (B158145) reagents for bioorthogonal chemistry, 2-azido-N-benzylacetamide was reacted with novel strained alkynes like 2-azabenzo-benzocyclooctyne (ABC). nih.gov These studies revealed exceptionally high reaction rates, demonstrating the cooperative effects of strain and electronic tuning in accelerating this important ligation reaction. nih.gov

Staudinger Ligation

The Staudinger ligation, a powerful method for forming amide bonds, has also employed 2-azido-N-benzylacetamide as a reactant. This reaction involves the coupling of a phosphinothioester with an azide. nih.gov The reaction between an acyl-substituted phosphinothioester and 2-azido-N-benzylacetamide proceeds rapidly to form a dipeptide-like structure, showcasing the utility of this azide in peptide synthesis and bioconjugation. thieme-connect.comnih.gov

Chemical and Physical Properties

Below is a table summarizing some of the key properties of 2-azido-N-benzylacetamide.

| Property | Value |

| CAS Number | 116433-53-5 biosynth.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₀N₄O biosynth.com |

| Molecular Weight | 190.2 g/mol biosynth.com |

| Physical Form | Solid sigmaaldrich.com |

| IUPAC Name | 2-azido-N-benzylacetamide sigmaaldrich.com |

| SMILES | C1=CC=C(C=C1)CNC(=O)CN=[N+]=[N-] biosynth.com |

| InChI Key | IBJSSQSSMGVSGR-UHFFFAOYSA-N sigmaaldrich.com |

Structure

3D Structure

Propiedades

IUPAC Name |

2-azido-N-benzylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c10-13-12-7-9(14)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJSSQSSMGVSGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501299251 | |

| Record name | 2-Azido-N-(phenylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116433-53-5 | |

| Record name | 2-Azido-N-(phenylmethyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116433-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Azido-N-(phenylmethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501299251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Azido N Benzylacetamide and Its Analogues

Established Synthetic Pathways for 2-Azido-N-benzylacetamide

The traditional synthesis of 2-azido-N-benzylacetamide and its analogs primarily relies on two main strategies: the azidation of haloacetamide precursors and convergent synthetic approaches.

Azidation Reactions of Precursor Haloacetamides

A common and well-established method for the synthesis of 2-azido-N-benzylacetamide involves the nucleophilic substitution of a halide in a precursor molecule with an azide (B81097) group. The typical precursor is a 2-halo-N-benzylacetamide, most commonly 2-bromo-N-benzylacetamide or 2-chloro-N-benzylacetamide. This reaction is typically carried out using an azide salt, such as sodium azide (NaN₃).

The synthesis of an analogue, 2-azido-N-(4-phenylthiazol-2-yl)acetamide, was achieved by reacting the corresponding haloacetamide derivative with sodium azide in acetone (B3395972) at room temperature for 12 hours. tandfonline.com In another instance, the synthesis of [2-¹³C]-2-Azido-N-benzyl-acetamide was accomplished starting from 2-¹³C bromoacetic bromide, indicating a similar azidation step. google.com

The general reaction scheme for this process can be summarized as follows:

Reaction Scheme for Azidation of 2-halo-N-benzylacetamide

| Precursor | Reagent | Solvent | Product |

|---|---|---|---|

| 2-chloro-N-benzylacetamide | Sodium Azide | Acetone/Water | 2-azido-N-benzylacetamide |

This method is favored for its straightforwardness and the ready availability of the starting materials. The choice of solvent can vary, with acetone, dimethylformamide (DMF), and mixtures of water and organic solvents being commonly employed to facilitate the dissolution of both the organic substrate and the inorganic azide salt.

Convergent Synthetic Approaches

Convergent syntheses, where different fragments of the target molecule are prepared separately and then joined together in the final steps, offer an efficient route to complex molecules. For the synthesis of 2-azido-N-benzylacetamide and its analogues, multicomponent reactions (MCRs) represent a powerful convergent strategy. organic-chemistry.org

MCRs, such as the Ugi and Passerini reactions, allow for the rapid assembly of complex molecular scaffolds from three or more starting materials in a single step. organic-chemistry.orgmdpi.com While a direct one-pot synthesis of 2-azido-N-benzylacetamide via an MCR is not extensively documented, the synthesis of various N-benzylacetamide derivatives and other complex amides has been successfully achieved using these methods. acs.org For example, the Ugi four-component reaction has been used to synthesize a variety of α-acetamido-N-benzylacetamide derivatives. acs.org

These reactions typically involve an isocyanide, an amine, a carboxylic acid, and a carbonyl compound. By choosing a carboxylic acid component that already contains the azido (B1232118) group, such as 2-azidoacetic acid, it is conceivable to construct 2-azido-N-benzylacetamide analogues in a highly convergent manner. This approach offers significant advantages in terms of efficiency and the ability to generate diverse libraries of related compounds.

Advanced Strategies in 2-Azido-N-benzylacetamide Synthesis

To improve the efficiency, safety, and environmental friendliness of the synthesis of 2-azido-N-benzylacetamide, more advanced strategies have been explored. These include the use of microwave irradiation and the application of green chemistry principles.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. The application of microwave irradiation has been reported for the synthesis of various amides and for the formation of triazoles from azides, which are key reactions in the chemistry of 2-azido-N-benzylacetamide and its analogues. researchgate.net

For instance, a solvent-free, microwave-assisted coupling of phosphazenes with acyl chlorides in the presence of triethylphosphite has been shown to produce amides in good yields. researchgate.net More directly, the microwave-assisted synthesis of 2-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-phenylacetamide involved the initial formation of 2-azido-N-phenylacetamide, suggesting that the azidation step itself can be amenable to microwave heating. acgpubs.org The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to cleaner reactions with fewer byproducts. unito.it

Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) |

|---|---|---|

| Triazole Synthesis | 12-48 hours | 10-15 minutes |

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of 2-azido-N-benzylacetamide synthesis, this primarily involves the use of environmentally benign solvents and safer reagents.

A significant green improvement is the replacement of volatile and often toxic organic solvents with greener alternatives. The synthesis of organic azides from halides has been successfully carried out using polyethylene (B3416737) glycol (PEG-400) as a recyclable and eco-friendly reaction medium. researchgate.netsemanticscholar.org This method offers mild reaction conditions and high yields. Water has also been explored as a solvent for azidation reactions, further enhancing the green credentials of the process. acs.org

Synthesis of Isotopically Labeled 2-Azido-N-benzylacetamide for Mechanistic Probes

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and for use in various biochemical and analytical studies. The synthesis of isotopically labeled 2-azido-N-benzylacetamide has been specifically undertaken to serve as a mechanistic probe.

A notable example is the synthesis of [2-¹³C]-2-Azido-N-benzyl-acetamide. google.com This compound was prepared from 2-¹³C bromoacetic bromide and was instrumental in mechanistic studies of the Staudinger ligation, a powerful method for forming amide bonds. raineslab.com The incorporation of the stable isotope ¹³C at a specific position in the molecule allows for detailed tracking of the atom's fate throughout a chemical transformation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

The ability to synthesize such labeled compounds is crucial for gaining a deeper understanding of the reactivity and biological interactions of 2-azido-N-benzylacetamide and its analogues.

Derivatization Strategies for Functionalization

The chemical structure of 2-azido-N-benzylacetamide offers multiple avenues for derivatization, enabling its use as a versatile building block in organic synthesis and bioconjugation. The primary sites for functionalization are the azide group and, to a lesser extent, the N-benzylacetamide moiety. These derivatization strategies allow for the introduction of new functional groups and the construction of more complex molecular architectures.

One of the most prominent derivatization strategies involves the transformation of the azide group into a diazo group. tcichemicals.comtcichemicals.com This conversion is typically achieved through a phosphine-mediated reaction. tcichemicals.comtcichemicals.com For instance, the treatment of 2-azido-N-benzylacetamide with N-succinimidyl 3-(diphenylphosphino)propionate in a tetrahydrofuran (B95107) (THF) and water mixture leads to the formation of an alkyl acyl triazene (B1217601) intermediate. tcichemicals.comgoogle.com This intermediate subsequently undergoes base-catalyzed fragmentation to yield the corresponding 2-diazo-N-benzylacetamide in high yields. tcichemicals.comtcichemicals.com This method provides a mild and convenient route to diazo compounds, which are valuable intermediates in their own right. tcichemicals.comtcichemicals.com The reaction has been demonstrated to be effective in various solvents and pH ranges. raineslab.com

| Reagents | Solvent System | Conditions | Yield | Reference |

|---|---|---|---|---|

| N-succinimidyl 3-(diphenylphosphino)propionate, NaHCO₃ | THF/H₂O | Stirred for 4h, followed by 4h with base | 85% | tcichemicals.com |

| Phosphinopropanoates, NaHCO₃ | THF/H₂O | Stirred for 4h, followed by 8h with base | 91% | raineslab.com |

| Phosphinoester 1, NaHCO₃ | 10 mM Sodium Phosphate (B84403) Buffer (pH 7.0) in the presence of Ribonuclease A | Stirred for 6h, followed by 8h with base | Not specified | raineslab.com |

Another key functionalization strategy is the participation of the azide group in 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". nih.govresearchgate.net The reaction of 2-azido-N-benzylacetamide with strained cyclooctynes is exceptionally rapid and serves as a benchmark for developing new bioorthogonal reactions. nih.gov The reaction rates are highly dependent on the structure of the cyclooctyne (B158145) and the solvent used. nih.gov For example, the reaction with 2-azabenzo-benzocyclooctyne (ABC) is significantly faster than with dibenzocyclooctyne (DIBO), demonstrating how tuning the electronics of the alkyne partner can accelerate the cycloaddition. nih.gov This high reactivity allows for efficient conjugation under mild conditions. nih.gov

| Alkyne | Solvent | Rate Constant (k, M⁻¹s⁻¹) | Reference |

|---|---|---|---|

| DIBO | CH₂Cl₂ | ~0.1 | nih.gov |

| ABC | CH₂Cl₂ | ~3 | nih.gov |

| ABC | MeOH | ~1 | nih.gov |

| ABC | PBS (2% v/v DMSO) | ~0.5 | nih.gov |

Furthermore, 2-azido-N-benzylacetamide is employed in Staudinger ligations to form peptide bonds. thieme-connect.com This reaction involves the use of a specifically designed phosphinothiol, such as 2-(diphenylphosphino)benzenethiol, to react with the azide and a thioester, ultimately forming a dipeptide. thieme-connect.com This application highlights the compound's utility in chemical biology and peptide synthesis.

Derivatization is not limited to the azide group. The entire N-benzylacetamide moiety can be modified to create analogues with different properties. researchgate.net In a study aimed at developing agents against T. cruzi, the parasite responsible for Chagas disease, researchers synthesized analogues by replacing the N-benzylacetamide group with other structures, such as a peracetylated galactopyranosyl unit. researchgate.net This approach demonstrates how the core scaffold can be altered to explore structure-activity relationships for therapeutic purposes. researchgate.net Microwave-assisted synthesis has also been employed to generate 1,2,3-triazole derivatives from benzyl (B1604629) acetamide (B32628) azides for evaluation as potential anticancer agents. researchgate.net

Reactivity and Chemical Transformations of 2 Azido N Benzylacetamide

Participation in Bioorthogonal "Click Chemistry" Reactions

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The azide (B81097) group of 2-azido-N-benzylacetamide is an ideal functional handle for such transformations due to its small size, stability, and lack of reactivity towards biological macromolecules.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and widely utilized click reaction that forms a stable 1,2,3-triazole ring from an azide and a terminal alkyne. This reaction is characterized by its high yields, mild reaction conditions, and exceptional regioselectivity.

A hallmark of the CuAAC reaction is its strict regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. beilstein-journals.orgrsc.orgnih.gov In the reaction of 2-azido-N-benzylacetamide with a terminal alkyne, the copper(I) catalyst orchestrates the cycloaddition to ensure that the nitrogen atom of the azide attached to the acetyl group is linked to the terminal carbon of the alkyne. This high degree of regiocontrol is a direct consequence of the reaction mechanism, which involves the formation of a copper acetylide intermediate. nih.govnih.gov

The reaction between 2-azido-N-benzylacetamide and a generic terminal alkyne, phenylacetylene, is illustrative of this regioselectivity.

| Reactant 1 | Reactant 2 | Catalyst | Product | Regioisomer |

| 2-azido-N-benzylacetamide | Phenylacetylene | Copper(I) | 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-N-benzylacetamide | 1,4-disubstituted |

This predictable outcome is a significant advantage of the CuAAC reaction, as it eliminates the formation of isomeric mixtures that would require subsequent separation.

The mechanism of the CuAAC reaction has been the subject of extensive investigation. It is generally accepted that the reaction proceeds through a stepwise pathway involving copper(I) acetylide intermediates. nih.govnih.gov The catalytic cycle is initiated by the reaction of the copper(I) catalyst with the terminal alkyne to form a copper acetylide. This species then reacts with the azide, in this case, 2-azido-N-benzylacetamide, in a cycloaddition step to form a six-membered metallacycle intermediate. Subsequent rearrangement and protonolysis release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst. nih.gov

Several factors can influence the kinetics of the CuAAC reaction. The choice of the copper(I) source and the presence of accelerating ligands are crucial. Common sources of copper(I) include CuI, CuBr, and in situ reduction of copper(II) salts like CuSO₄ with a reducing agent such as sodium ascorbate. beilstein-journals.org Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the copper(I) oxidation state and enhance the reaction rate. beilstein-journals.org Research on the closely related compound, 2-azido-N-phenylacetamide, has shown that a dinuclear copper(I) complex with a TBTA-derived ligand is an effective catalyst for the CuAAC reaction with phenylacetylene, even under aerobic conditions. beilstein-journals.org

The reaction rate is also dependent on the concentration of the reactants and the catalyst. Kinetic studies on similar azide-alkyne cycloadditions have often shown a second-order dependence on the copper catalyst concentration, suggesting the involvement of a dinuclear copper intermediate in the rate-determining step.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free variant of the azide-alkyne click reaction. It relies on the use of a strained cyclooctyne (B158145) as the alkyne component. The relief of ring strain in the transition state provides the driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a cytotoxic metal catalyst.

The reactivity in SPAAC is critically dependent on the structure of the strained alkyne. Significant research has been dedicated to the design and synthesis of cyclooctynes with enhanced reactivity and stability. The key design principles involve increasing the ring strain and modulating the electronic properties of the alkyne.

Several classes of strained alkynes have been developed and would be suitable reaction partners for 2-azido-N-benzylacetamide. These include:

Dibenzocyclooctynols (DIBO): These compounds feature a dibenzo-fused cyclooctyne ring. The fusion of the benzene (B151609) rings introduces significant ring strain, leading to high reactivity. nih.gov

Difluorinated Cyclooctynes (DIFO): The incorporation of electron-withdrawing fluorine atoms at the propargylic positions can further enhance the reactivity of the cyclooctyne towards azides. magtech.com.cn

Bicyclononynes (BCN): This class of strained alkynes possesses a bicyclic structure that imparts high reactivity and good stability. nih.gov

Azadibenzocyclooctynes (ADIBO or DBCO): These are among the most reactive and widely used strained alkynes for SPAAC. The presence of a nitrogen atom in the ring can influence the solubility and reactivity. nih.gov

The choice of the strained alkyne partner for a reaction with 2-azido-N-benzylacetamide would depend on the desired reaction kinetics and the specific application.

| Strained Alkyne | Key Structural Feature | Relative Reactivity with Azides |

| Cyclooctyne (OCT) | Unsubstituted cyclooctyne | Moderate |

| Dibenzocyclooctynol (DIBO) | Fused benzene rings | High |

| Bicyclononyne (BCN) | Bicyclic system | High |

| Azadibenzocyclooctyne (ADIBO/DBCO) | Dibenzo-fused with a heteroatom | Very High |

Computational studies have provided valuable insights into the mechanism of SPAAC. The reaction is believed to proceed through a concerted, asynchronous [3+2] cycloaddition pathway. The degree of asynchronicity can be influenced by the electronic nature of both the azide and the strained alkyne. For an azide like 2-azido-N-benzylacetamide, the reaction with a strained alkyne would proceed through a transition state where the formation of the two new nitrogen-carbon bonds is not simultaneous but is part of a single concerted step. The relief of the alkyne's ring strain is the primary contributor to the unusually low activation barrier for this transformation.

Staudinger Ligation

The Staudinger ligation is a chemical reaction that forms a stable amide bond by reacting an azide, such as 2-azido-N-benzylacetamide, with a phosphine (B1218219) that has an electrophilic trap. This reaction is a modification of the classic Staudinger reaction and has become a significant tool in chemical biology for its ability to form covalent bonds in biological systems. acs.org

Phosphine Reagents and Reaction Mechanisms

The Staudinger reaction involves the reaction of a phosphine with an azide to produce an aza-ylide intermediate. thermofisher.comwikipedia.org In the Staudinger ligation, this intermediate is trapped to form a stable amide bond. thermofisher.com The mechanism begins with the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, which then forms a phosphazide (B1677712) intermediate. This intermediate subsequently loses a molecule of nitrogen gas to form an iminophosphorane (aza-ylide). wikipedia.orgysu.am

In the traceless Staudinger ligation, a phosphinothiol reacts with an azide to form the iminophosphorane. nih.gov This is followed by an S to N acyl transfer to form an amidophosphonium salt, which is then hydrolyzed to yield the final amide product and a phosphine oxide. capes.gov.brraineslab.comnih.gov The reaction is considered "traceless" because the phosphine-containing reagent is not incorporated into the final product. wikipedia.org

The choice of phosphine reagent is critical to the success of the ligation. For instance, (diphenylphosphino)methanethiol (B106550) has been identified as a highly effective reagent for the traceless Staudinger ligation of peptides. nih.govnih.gov The structure of the phosphine can also influence the reaction pathway. Phosphines with ortho-carbonyl or thiocarbonyl groups can facilitate faster cyclization and hydrolysis. nih.gov

Kinetics and Efficiency of Staudinger Ligation

The rate-determining step of the Staudinger ligation can vary depending on the reactants. For alkyl azides, the initial addition of the phosphine to the azide is the rate-limiting step. ysu.amnih.gov In the case of the traceless Staudinger ligation of glycyl residues with (diphenylphosphino)methanethiol, the formation of the initial phosphazide intermediate is the rate-determining step. raineslab.comnih.govnih.gov This reaction proceeds with a second-order rate constant of 7.7 x 10⁻³ M⁻¹ s⁻¹. raineslab.comnih.gov

The efficiency of the Staudinger ligation is influenced by several factors, including the solvent and the electronic properties of the phosphine. The reaction is generally faster in polar, protic solvents. ysu.am Electron-donating substituents on the phosphine can accelerate the reaction rate. ysu.am High yields, often exceeding 90%, can be achieved with equimolar amounts of reactants. nih.gov However, the yield can be lower for non-glycyl couplings due to a competing aza-Wittig reaction that leads to a phosphonamide byproduct. nih.gov

Table 1: Factors Affecting Staudinger Ligation Kinetics and Efficiency

| Factor | Effect | Reference |

|---|---|---|

| Reactant Structure | For alkyl azides, phosphine addition is rate-determining. | ysu.amnih.gov |

| For glycyl residues with (diphenylphosphino)methanethiol, phosphazide formation is rate-determining. | raineslab.comnih.govnih.gov | |

| Non-glycyl couplings can have lower yields due to side reactions. | nih.gov | |

| Solvent | Polar, protic solvents increase the reaction rate. | ysu.am |

| Phosphine Substituents | Electron-donating groups on the phosphine accelerate the reaction. | ysu.am |

Conversion to Diazo Compounds

2-Azido-N-benzylacetamide can be converted into the corresponding diazo compound, N-benzyl-2-diazoacetamide. raineslab.comnih.gov This transformation provides access to a versatile class of molecules used in a variety of organic reactions. nih.gov

Phosphine-Mediated Fragmentation Pathways

The conversion of azides to diazo compounds can be mediated by phosphine reagents. nih.govnih.gov The reaction proceeds through the formation of a phosphazide intermediate, which can then follow different pathways. nih.gov The pathway is influenced by the nature of the acyl group on the phosphine. More reactive acyl groups tend to favor the formation of the diazo compound. raineslab.com The proposed mechanism involves the phosphine attacking the azide to form a phosphazide. The subsequent fragmentation of an acyl triazene (B1217601) intermediate leads to the formation of the diazo compound. nih.govnih.gov

Conditions for High-Yield Diazo Compound Generation

High yields of N-benzyl-2-diazoacetamide can be achieved under specific reaction conditions. The use of a phosphinoester reagent in a phosphate (B84403) buffer at a neutral pH has been shown to be effective. nih.gov For example, reacting 2-azido-N-benzylacetamide with a specific phosphinoester in 10 mM sodium phosphate buffer can result in a 91% yield of the corresponding diazo compound. raineslab.com The reaction is efficient even without the addition of an organic co-solvent. nih.gov The presence of water and the use of near equimolar amounts of the phosphine reagent are important for good conversion. nih.gov

Table 2: Conditions for Diazo Compound Generation from 2-Azido-N-benzylacetamide

| Reagent | Solvent System | pH | Yield | Reference |

|---|---|---|---|---|

| Phosphinoester 1 | 10 mM Sodium Phosphate Buffer | 7.0 | 91% | raineslab.comnih.gov |

| Phosphinoester 1 | 10 mM Sodium Phosphate Buffer | 5.0 | High | nih.gov |

| Phosphinoester 1 | 10 mM Sodium Phosphate Buffer | 8.0 | High | nih.gov |

| Phosphine-N-hydroxysuccinimyl ester 1c | 1,4-dioxane/H₂O or THF/H₂O with NaHCO₃ or NEt₃ | Basic | Excellent | nih.gov |

Utility of Derived Diazo Compounds in Organic Transformations

Diazo compounds, such as N-benzyl-2-diazoacetamide, are valuable intermediates in organic synthesis due to their diverse reactivity. nih.govraineslab.com They can undergo a variety of transformations, including:

Carbene Formation: Diazo compounds can serve as precursors to carbenes, which are highly reactive intermediates.

Cycloaddition Reactions: They participate in 1,3-dipolar cycloadditions with alkenes and alkynes to form heterocyclic compounds like pyrazoles. nih.govnih.gov

Insertion Reactions: Carbenes generated from diazo compounds can insert into C-H, O-H, and N-H bonds. nih.govmdpi.com

Click Chemistry: Diazo compounds are used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

The broad reactivity of diazo compounds makes them useful for applications in chemical biology, such as protein labeling. nih.gov Their stability can be tuned by the delocalization of electrons on the α-carbon, making them suitable for use in biological systems. nih.gov

Photochemical Reactions and Rearrangements

The absorption of ultraviolet light by 2-azido-N-benzylacetamide initiates the cleavage of the nitrogen-nitrogen bond in the azide moiety, leading to the extrusion of molecular nitrogen and the formation of a highly reactive nitrene intermediate. This transient species is central to the subsequent chemical transformations, which are dictated by its electronic state (singlet or triplet) and the surrounding molecular environment. The chemistry of nitrenes is characterized by a variety of reactions, including insertions, additions, and rearrangements.

Alkyl and Acyl Migration Pathways

Upon the formation of the nitrene intermediate from the photolysis of 2-azido-N-benzylacetamide, migratory aptitudes of adjacent substituents play a crucial role in determining the final product distribution. In the context of α-acylnitrenes, both alkyl and acyl groups attached to the α-carbon can potentially migrate to the electron-deficient nitrogen atom.

The migratory aptitude is influenced by several factors, including the electronic and steric properties of the migrating group, as well as the reaction conditions. Theoretical and experimental studies on related systems have shown that the migration is often a concerted process, proceeding through a three-membered transition state. The relative energies of these transition states for alkyl versus acyl migration will ultimately determine the predominant reaction pathway.

Table 1: Potential Migration Pathways in the Photolysis of 2-Azido-N-benzylacetamide

| Migrating Group | Intermediate | Product Type |

| Benzyl (B1604629) (Alkyl) | Acylnitrene | N-Acyl Imine |

| Acetyl (Acyl) | Alkylnitrene | Isocyanate |

Formation of N-Acyl Imines and Enamides

A significant outcome of the photochemical decomposition of α-azido amides is the formation of N-acyl imines and their tautomeric forms, enamides. The 1,2-migration of a substituent from the carbon adjacent to the azide to the newly formed nitrene nitrogen leads directly to the formation of an N-acyl imine.

In the case of 2-azido-N-benzylacetamide, the migration of either the benzyl group or a hydrogen atom from the methylene (B1212753) bridge would result in the formation of an N-acyl imine. These intermediates are often highly reactive and can undergo further transformations, including hydrolysis, polymerization, or isomerization to the more stable enamide tautomer where applicable. The formation of enamides is particularly significant as they are versatile building blocks in organic synthesis, participating in a range of cycloaddition and nucleophilic addition reactions.

Mechanistic Considerations in Photolysis

The photolysis of 2-azido-N-benzylacetamide is initiated by the absorption of a photon, leading to an electronically excited state of the azide. This excited state can then undergo intersystem crossing to a triplet state or directly decompose from the singlet state, both leading to the loss of dinitrogen and the formation of the corresponding nitrene.

The spin state of the initially formed nitrene has profound implications for its subsequent reactivity. Singlet nitrenes are generally thought to undergo concerted migration and insertion reactions, while triplet nitrenes exhibit more radical-like reactivity. The nature of the solvent and the presence of sensitizers or quenchers can influence the spin state of the nitrene and, consequently, the observed product distribution. Computational studies on analogous systems can provide valuable insights into the potential energy surfaces of these transformations and the transition states involved in the various rearrangement pathways.

Other Significant Transformations

Beyond its rich photochemical reactivity, 2-azido-N-benzylacetamide can in principle participate in a range of other chemical transformations, leveraging the reactivity of both the azide and the amide functionalities.

Reactions with Electrophiles and Nucleophiles

The azide group in 2-azido-N-benzylacetamide is a versatile functional group that can react with both electrophiles and nucleophiles. For instance, the terminal nitrogen of the azide can act as a nucleophile, participating in reactions such as the Staudinger ligation with phosphines or cycloadditions with alkynes (click chemistry).

Conversely, the amide portion of the molecule also presents sites for both electrophilic and nucleophilic attack. The amide nitrogen is nucleophilic, while the carbonyl carbon is electrophilic. Reactions at these positions would compete with transformations involving the azide group and are dependent on the specific reagents and reaction conditions employed.

Ring Expansion Methodologies

The intramolecular reactions of nitrenes generated from the photolysis of azides can be harnessed in ring expansion methodologies. While 2-azido-N-benzylacetamide is an acyclic precursor, the principles of nitrene-mediated ring expansion can be conceptually applied. If the benzyl group were part of a cyclic system, the intramolecular insertion of the generated nitrene into a C-H bond of the ring could lead to the formation of a larger, nitrogen-containing heterocycle. This strategy is a powerful tool in synthetic organic chemistry for the construction of complex cyclic architectures.

Applications As a Molecular Building Block in Advanced Chemical Synthesis and Chemical Biology Research

Role in Peptide and Protein Ligation Strategies

2-azido-N-benzylacetamide is a valuable tool in the chemical synthesis and modification of peptides and proteins. The presence of the α-azido group at the N-terminus allows for the formation of amide bonds through specific ligation chemistries, enabling the assembly of larger polypeptide chains from smaller, synthetically accessible fragments.

The Staudinger ligation is a powerful chemical reaction that forms a native amide bond between a phosphinothioester and an azide (B81097), such as the one present in 2-azido-N-benzylacetamide. nih.govnih.govorganic-chemistry.org This reaction is a key strategy for the convergent chemical synthesis of proteins. nih.gov The process is "traceless," meaning that no extraneous atoms from the reacting functional groups remain in the final ligated product. nih.govorganic-chemistry.org

The reaction mechanism involves the initial reaction of a phosphine (B1218219), typically integrated into a thioester-bearing peptide fragment, with the azide of a second peptide fragment (or a molecule like 2-azido-N-benzylacetamide) to form an iminophosphorane intermediate. nih.govnih.govorganic-chemistry.org This intermediate then undergoes an intramolecular rearrangement where the nitrogen attacks the thioester carbonyl, leading to a tetrahedral intermediate. nih.gov Subsequent collapse of this intermediate and hydrolysis of the resulting amidophosphonium salt yields the final amide bond and a phosphine oxide byproduct. nih.gov

One of the significant advantages of the Staudinger ligation is its ability to ligate peptides at non-cysteine residues, which overcomes a limitation of another common ligation method, native chemical ligation (NCL). nih.govorganic-chemistry.org Research has shown that the coupling of AcGlySCH₂PPh₂ and 2-azido-N-benzylacetamide can be rapid, with a half-life of 7 minutes in a wet organic solvent. nih.gov However, the yields of the Staudinger ligation can be lower for couplings at non-glycyl residues due to a competing aza-Wittig reaction that can lead to a phosphonamide byproduct. nih.gov

Table 1: Key Features of Staudinger Ligation with Azides

| Feature | Description |

| Reactants | Phosphinothioester and an azide-containing molecule (e.g., 2-azido-N-benzylacetamide). |

| Product | A native amide bond with no residual atoms from the ligation chemistry. |

| Key Intermediate | Iminophosphorane. |

| Advantage | Enables ligation at non-cysteine residues. |

| Limitation | Potential for lower yields with non-glycyl residues due to side reactions. |

The azide group of 2-azido-N-benzylacetamide allows for highly selective modifications of peptides and proteins. nih.govchemrxiv.orgresearchgate.net This selectivity is crucial in chemical biology for introducing specific functionalities, such as fluorescent tags or affinity labels, at precise locations within a biomolecule. chemrxiv.org The azide is a bioorthogonal functional group, meaning it is chemically inert to the vast majority of functional groups found in biological systems, thus preventing non-specific side reactions.

Chemoselectivity is achieved because the azide group will react specifically with a partner functional group, most commonly an alkyne in a cycloaddition reaction (discussed in section 4.2.1) or a phosphine in the Staudinger ligation. This allows for the targeted labeling of a protein that has been engineered to contain a complementary reactive handle. nih.gov

Regioselectivity, or the ability to modify a specific site on a protein, can be controlled by introducing the azide-bearing moiety at a particular amino acid residue. nih.govuu.nl By incorporating an unnatural amino acid containing an azide group, or by chemically modifying a specific natural amino acid to bear an azide, subsequent reactions with molecules like a modified 2-azido-N-benzylacetamide can be directed to that single location. nih.gov This precise control is essential for studying protein structure and function, as well as for the development of protein-based therapeutics. nih.govuu.nl

Precursor for Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in pharmaceuticals, natural products, and functional materials. rsc.orgnih.gov 2-azido-N-benzylacetamide, with its reactive azide group, is a valuable precursor for the synthesis of various nitrogenous scaffolds.

The azide group of 2-azido-N-benzylacetamide readily participates in 1,3-dipolar cycloaddition reactions with alkynes to form stable, aromatic 1,2,3-triazole rings. youtube.compharmainfo.inbeilstein-journals.org This reaction, particularly the copper(I)-catalyzed version known as the "click" reaction, is highly efficient, regioselective, and biocompatible. bohrium.comthieme-connect.de The resulting triazole ring is a stable linker and can be considered a bioisostere for an amide bond. youtube.com

The reaction involves the [3+2] cycloaddition of the azide (the 1,3-dipole) and the alkyne (the dipolarophile). nih.gov The use of a copper(I) catalyst typically leads to the formation of the 1,4-disubstituted triazole isomer with high regioselectivity. beilstein-journals.orgthieme-connect.de Ruthenium-catalyzed reactions can provide access to the 1,5-disubstituted isomer. beilstein-journals.org These cycloaddition reactions are very robust and can be performed under mild conditions, often in aqueous solvents. youtube.com

Table 2: Cycloaddition Reaction for Triazole Synthesis

| Reaction Type | Description | Catalyst (Typical) | Regioselectivity |

| 1,3-Dipolar Cycloaddition | Reaction between an azide and an alkyne. | Copper(I) or Ruthenium(II) | High (1,4- or 1,5-disubstituted) |

| Key Feature | Forms a stable, aromatic 1,2,3-triazole ring. | ||

| Application | Linker in bioconjugation, core of bioactive molecules. |

The utility of this reaction is demonstrated by the ability to link a molecule bearing an alkyne to 2-azido-N-benzylacetamide, thereby forming a more complex triazole-containing structure. This strategy is widely used in drug discovery and chemical biology to connect different molecular fragments. youtube.com

Beyond triazoles, 2-azido-N-benzylacetamide can be a precursor to other nitrogen-containing heterocycles. rsc.orgnih.gov The azide group can be reduced to a primary amine, which then serves as a nucleophile in cyclization reactions. For example, the resulting amine could react with a suitably positioned electrophile within the same molecule or with an external reagent to form a variety of heterocyclic rings, such as pyrazines, quinoxalines, or other fused bicyclic systems. bohrium.com

The synthesis of these scaffolds often involves multi-step reaction sequences where the azide is first transformed into a more reactive intermediate. researchgate.net For instance, intramolecular reactions can lead to the formation of benzisoxazoles. researchgate.net The versatility of the azide group allows for its participation in various cyclization strategies, making 2-azido-N-benzylacetamide a useful starting material for the construction of diverse libraries of nitrogen-containing heterocyclic compounds for screening in drug discovery programs. nih.govmdpi.com

Design of Chemical Probes and Tags in Biological Systems (In vitro/Ex vivo studies only)

In the realm of chemical biology, chemical probes and tags are indispensable tools for studying biological processes in vitro and ex vivo. nih.gov The azide functionality of 2-azido-N-benzylacetamide makes it an excellent component for the design of such probes. bohrium.com

By attaching a reporter group, such as a fluorophore or a biotin (B1667282) affinity tag, to the N-benzyl portion of 2-azido-N-benzylacetamide, a chemical probe can be constructed. This probe can then be attached to a target biomolecule through the azide group, typically via a click reaction with a bioorthogonally introduced alkyne on the target. bohrium.comnih.gov This approach allows for the specific labeling of proteins, nucleic acids, or other biomolecules for visualization by fluorescence microscopy or for isolation and identification through affinity purification. nih.gov

The small size of the azide group is advantageous as it is unlikely to perturb the structure or function of the biomolecule to which it is attached. The high efficiency and specificity of the click reaction ensure that the probe is attached only at the desired location, providing a high degree of control for biological experiments. bohrium.com These azide-containing probes are valuable for a wide range of in vitro and ex vivo applications, including proteomics, activity-based protein profiling, and imaging of cellular components.

Bioconjugation Strategies for Molecular Labeling

The primary application of 2-azido-N-benzylacetamide in bioconjugation lies in its role as an azide-containing reagent for molecular labeling through click chemistry. whiterose.ac.ukmagtech.com.cnnih.gov This bioorthogonal reaction strategy is valued for its high efficiency, selectivity, and biocompatibility, as it proceeds rapidly at room temperature and in aqueous solutions without the need for cytotoxic copper catalysts. magtech.com.cnnih.gov

In a typical bioconjugation strategy, a biomolecule of interest (e.g., a protein, nucleic acid, or glycan) is first functionalized with a strained alkyne, such as a cyclooctyne (B158145) derivative. Subsequently, 2-azido-N-benzylacetamide can be introduced to covalently attach a label or another molecule. The reaction forms a stable triazole linkage, effectively conjugating the two entities. nih.gov The benzylacetamide portion of the molecule can be modified to carry a variety of functional groups, such as fluorophores for imaging, affinity tags for purification, or drug molecules for targeted delivery.

The kinetics of the strain-promoted azide-alkyne cycloaddition are a critical factor in its utility. The reaction rates are influenced by the specific structure of the strained alkyne. For example, the reaction of azides with highly strained cyclooctynes like dibenzocyclooctyne (DBCO) derivatives proceeds with exceptionally fast kinetics, enabling efficient labeling even at low concentrations. nih.gov The choice of solvent can also play a role, with reactions often proceeding readily in both organic and aqueous environments, highlighting the versatility of this approach for biological applications. nih.gov

Applications in Glycobiology Research

In the field of glycobiology, which studies the structure, biosynthesis, and biology of saccharides (sugar chains or glycans), 2-azido-N-benzylacetamide can be utilized as a tool for probing and modifying glycans. One of the key techniques in this area is metabolic glycoengineering, where cells are supplied with unnatural sugar precursors containing a bioorthogonal chemical reporter, such as an azide group. whiterose.ac.ukrsc.orgnih.gov These azido (B1232118) sugars are then incorporated into the cellular glycan structures through the cell's own metabolic pathways. whiterose.ac.ukrsc.orgnih.gov

While azido sugars are the direct substrates for metabolic labeling, 2-azido-N-benzylacetamide can be employed in subsequent detection and analysis steps. Once the azido-modified glycans are expressed on the cell surface or incorporated into glycoproteins, they can be reacted with a strained alkyne that is conjugated to a probe molecule. If 2-azido-N-benzylacetamide were to be incorporated into a larger probe structure, its azide group would allow for the labeling of alkyne-modified glycans. This enables the visualization of glycans, the identification of specific glycoproteins, and the study of protein-glycan interactions. nih.govescholarship.orgresearchgate.net

For instance, a research workflow could involve metabolically labeling cellular glycans with an alkyne-modified sugar. The cells could then be treated with a probe containing 2-azido-N-benzylacetamide linked to a fluorescent dye. The resulting cycloaddition reaction would fluorescently label the glycans, allowing for their visualization by microscopy or quantification by flow cytometry. This approach provides a powerful method for studying the dynamic processes of glycan expression and localization in living cells.

Development of Activity-Based Probes

Activity-based probes (ABPs) are powerful chemical tools used to study the activity of enzymes in complex biological systems. nih.govmdpi.com These probes typically consist of a reactive group (the "warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection or purification. nih.govmdpi.com The azide functionality of 2-azido-N-benzylacetamide makes it a useful component in the modular synthesis of ABPs. nih.gov

The synthesis of an ABP can involve the initial construction of a molecule containing the enzyme-targeting warhead and a strained alkyne. Separately, 2-azido-N-benzylacetamide can be modified to carry a reporter tag, such as biotin or a fluorophore. The two components can then be joined together using the strain-promoted azide-alkyne cycloaddition reaction. This modular approach allows for the flexible and efficient creation of a variety of probes with different reporter groups for various applications. nih.gov

For example, in the study of sirtuins, a class of enzymes involved in cellular regulation, ABPs have been developed to profile their activity. While specific probes directly incorporating 2-azido-N-benzylacetamide are not extensively documented, the principles of ABP design allow for its potential inclusion. A hypothetical sirtuin ABP could feature a sirtuin-targeting scaffold linked to a strained alkyne. This could then be reacted with a 2-azido-N-benzylacetamide derivative carrying a fluorescent tag to create a probe for visualizing active sirtuin enzymes within a cell. The ability to fluorescently label active enzymes provides valuable insights into their cellular distribution and regulation. nih.gov

Computational and Theoretical Studies on 2 Azido N Benzylacetamide and Its Derivatives

Quantum Chemical Calculations for Optimized Geometries

A fundamental step in computational chemistry is geometry optimization, which seeks to find the arrangement of atoms that corresponds to a local minimum on the potential energy surface. youtube.comscm.com This optimized geometry represents the most stable conformation of the molecule. For 2-azido-N-benzylacetamide and its derivatives, Density Functional Theory (DFT) is a commonly employed method for this purpose. tandfonline.comnih.gov

One widely used functional for such calculations is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-31G, which provides a good balance between accuracy and computational cost for organic molecules. tandfonline.com For instance, in studies of α-substituted acetamido-N-benzylacetamide derivatives, the B3LYP/6-31G level of theory has been successfully used to obtain optimized geometries before calculating molecular descriptors for QSAR models. tandfonline.com More advanced functionals and basis sets, such as M06-2X/6-311++G(d,p), have also been utilized for optimizing the geometries of related azidoacetamides, particularly when studying reaction transition states where higher accuracy is crucial. acs.orgraineslab.com The optimization process iteratively adjusts atomic coordinates to minimize the total energy, converging when the forces on the atoms and the change in energy between steps fall below predefined thresholds. scm.com

Mechanistic Simulations of Reaction Pathways

The azide (B81097) functional group in 2-azido-N-benzylacetamide is known to participate in a variety of chemical transformations, most notably the 1,3-dipolar cycloaddition. nih.gov This reaction, often referred to as the Huisgen cycloaddition, is a cornerstone of "click chemistry" and is used to synthesize 1,2,3-triazoles. organic-chemistry.org Computational simulations, primarily using DFT, have been instrumental in elucidating the mechanisms of these reactions. nih.govrsc.org

Simulations of the uncatalyzed thermal cycloaddition between an azide and an alkyne or other dipolarophile typically show a concerted, one-step mechanism with a high activation energy barrier. rsc.orgmdpi.com For example, DFT calculations for the reaction of methylazide with propyne (B1212725) indicate activation energies around 18-19 kcal/mol. rsc.org

Computational studies have also explored catalyzed versions of this reaction. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds through a different, lower-energy pathway. rsc.orgnih.gov Simulations suggest a stepwise mechanism involving the formation of a copper-acetylide intermediate, which then reacts with the azide. rsc.org This catalytic cycle significantly lowers the activation barrier, explaining the dramatic rate acceleration observed experimentally. organic-chemistry.orgrsc.org Similarly, DFT studies on silver-catalyzed azide-alkyne cycloadditions (AgAAC) have calculated activation energies to be around 18.5 kcal/mol, demonstrating an alternative catalytic pathway. nih.gov These mechanistic simulations provide a detailed picture of the transition states and intermediates, offering insights into the regioselectivity and reactivity of azides like 2-azido-N-benzylacetamide. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov For derivatives of benzylacetamide, QSAR studies have been conducted to understand the structural features that influence their anticonvulsant properties. tandfonline.com The focus of this section is on the computational methodology employed in such studies.

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and physicochemical properties. In studies on anticonvulsant benzylacetamide derivatives, a wide array of descriptors are calculated to capture the structural variations within the dataset. tandfonline.comresearchgate.net These descriptors are typically categorized as follows:

| Descriptor Class | Description | Examples |

| Quantum Chemical | Derived from the electronic structure of the molecule, calculated using methods like DFT. | HOMO-LUMO energy gap (Δε), dipole moment components (dₓ), electrophilicity index (Ω), charges on atoms (QH, QN). |

| Constitutional (0D) | Based on the molecular formula, describing the composition without regard to geometry. | Molecular weight, count of atoms, count of specific functional groups. |

| Topological (2D) | Derived from the 2D representation of the molecule, describing atomic connectivity and branching. | Wiener index, Moran autocorrelation descriptors (e.g., MATS6e), topological electronic index (T). researchgate.net |

| Geometrical (3D) | Based on the 3D coordinates of the atoms, describing the size and shape of the molecule. | Square of ovality (Φ²), anisotropy of the polarizability (β²). |

| Physicochemical | Relate to properties like lipophilicity and electronic distribution. | Molar refractivity, LogP (octanol-water partition coefficient). |

A crucial step in QSAR is selecting a subset of these descriptors that have the strongest correlation with the biological activity, often using statistical methods like Genetic Function Approximation (GFA) or stepwise regression to avoid overfitting. tandfonline.comresearchgate.net

Once relevant descriptors are selected, a mathematical model is constructed, most commonly using Multiple Linear Regression (MLR). jcu.edu.au The MLR equation takes the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where Dₙ are the descriptor values and cₙ are the regression coefficients determined by fitting the model to the training data.

The reliability and predictive power of the QSAR model must be rigorously validated. scielo.brnih.gov Validation is typically performed using both internal and external methods:

Internal Validation: This assesses the robustness of the model using the training set data. The most common technique is Leave-One-Out cross-validation (LOO-CV). scielo.br In this process, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound, and the resulting cross-validation coefficient (Q²) is calculated. A high Q² value (typically > 0.6) indicates good internal predictive ability. tandfonline.com

External Validation: This assesses the model's ability to predict the activity of new, unseen compounds. The dataset is initially split into a training set (for model building) and a test set (for validation). The model built with the training set is used to predict the activities of the test set compounds, and the predictive ability is measured by the external correlation coefficient (R²_pred). scielo.br

A statistically sound QSAR model is characterized by high values for the coefficient of determination (R²), adjusted R² (R²_adj), and the cross-validation coefficient (Q²), along with a high R²_pred for the external test set. tandfonline.com

| Statistical Parameter | Typical Acceptance Criteria | Description |

| R² (Coefficient of Determination) | > 0.8 | Measures the fraction of the variance in the dependent variable that is predictable from the independent variables (descriptors). |

| R²_adj (Adjusted R²) | Close to R² | A modified version of R² that accounts for the number of predictors in the model. |

| Q²_LOO (Cross-validation Coefficient) | > 0.6 | Measures the internal predictive ability of the model based on the leave-one-out procedure. |

| R²_pred (External Validation R²) | > 0.6 | Measures the predictive power of the model on an external set of compounds not used in model development. |

Analysis of Intermolecular and Intramolecular Interactions

In crystal structures of related N-aryl azidoacetamides, Hirshfeld analysis reveals the relative contributions of various atom-atom contacts. nih.goviucr.org For example, in 2-azido-N-(2,6-dimethylphenyl)acetamide, the analysis shows that non-specific H···H contacts make the largest contribution to the surface interactions, which is common for hydrogen-rich organic molecules. nih.gov Significant contributions also come from contacts involving the heteroatoms, such as N···H/H···N and O···H/H···O, which are indicative of hydrogen bonding. nih.goviucr.org

A summary of typical interaction contributions from a Hirshfeld surface analysis of a related azidoacetamide is shown below:

| Intermolecular Contact | Percentage Contribution to Hirshfeld Surface |

| H···H | ~18-45% |

| N···H / H···N | ~24-29% |

| C···H / H···C | ~12% |

| O···H / H···O | ~11% |

These analyses demonstrate the importance of both strong directional interactions (like hydrogen bonds) and weaker, more diffuse contacts (like van der Waals forces) in determining the supramolecular architecture. nih.govresearchgate.net

Hydrogen bonding is a critical directional interaction that often dictates the assembly of molecules in the solid state. nih.gov In the crystal structures of N-substituted azidoacetamides, the amide group provides a classic hydrogen bond donor (N–H) and acceptor (C=O). iucr.orgresearchgate.net

Studies on compounds like 2-azido-N-(4-fluorophenyl)acetamide show that the most prominent intermolecular interaction is the N—H⋯O hydrogen bond. iucr.orgresearchgate.net These bonds link adjacent molecules together, often forming infinite chains or other well-defined supramolecular synthons. researchgate.netiucr.org For instance, molecules can be linked into chains where the amide hydrogen of one molecule donates to the carbonyl oxygen of a neighboring molecule. iucr.org These chains are then further interconnected by weaker interactions, such as C—H⋯O, C—F⋯π, or π-stacking interactions, to build the full three-dimensional crystal lattice. iucr.org The presence and geometry of these hydrogen bonds are fundamental to the stability and physical properties of the crystalline material. nih.gov

Electronic Tuning and Strain Effects on Reactivity

The reactivity of 2-azido-N-benzylacetamide and its derivatives is significantly influenced by both electronic tuning and strain effects. Computational and theoretical studies provide valuable insights into how modifications to the molecular structure can modulate the behavior of the azide functional group, impacting reaction rates and pathways.

Electronic Tuning of Reactivity

Electronic tuning involves altering the electron density within the molecule to either activate or deactivate the azide group towards specific reactions. This is typically achieved by introducing substituents with varying electron-donating or electron-withdrawing properties onto the aromatic ring of the benzyl (B1604629) group or by modifying the amide moiety.

Substituent Effects on the Benzyl Group:

The electronic nature of substituents on the benzyl ring can significantly impact the reactivity of the distal azide group through inductive and resonance effects. Quantum mechanical methods are instrumental in describing these substituent effects in aromatic systems ajpchem.org.

Electron-Donating Groups (EDGs): Substituents like methoxy (B1213986) (OCH₃), amino (NH₂), or alkyl groups increase the electron density of the aromatic ring. This can lead to a slight increase in the electron density at the azide group, which may, in turn, affect its nucleophilicity and reactivity profile.

The azide functional group itself exhibits what has been described as "chimeric" or "chameleonic" electronic behavior nih.gov. It can act as an inductively withdrawing group while having a variable resonance contribution depending on the electronic demands of the molecular system nih.govresearchgate.net. This dual nature makes the prediction of reactivity based solely on substituent effects complex, necessitating detailed computational analysis for specific derivatives.

The table below illustrates the expected qualitative effects of representative substituents on the electronic properties and reactivity of the azide group in 2-azido-N-benzylacetamide derivatives.

| Substituent (on Benzyl Ring) | Electronic Effect | Expected Impact on Azide Reactivity |

| -NO₂ | Strong Electron-Withdrawing | Increase in electrophilicity |

| -CN | Moderate Electron-Withdrawing | Moderate increase in electrophilicity |

| -Cl | Inductive Electron-Withdrawing | Slight increase in electrophilicity |

| -H | Reference | Baseline reactivity |

| -CH₃ | Weak Electron-Donating | Slight increase in nucleophilicity |

| -OCH₃ | Strong Electron-Donating | Moderate increase in nucleophilicity |

Interactive Data Table:

Strain Effects on Reactivity

Molecular strain can be a powerful tool to enhance the reactivity of the azide group, particularly in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. By incorporating the azide moiety into a strained ring system or by introducing bulky substituents that cause steric hindrance, the ground-state energy of the molecule can be raised, thereby lowering the activation energy for reactions that relieve this strain.

Introduction of Ring Strain:

If the acetamide (B32628) portion of the molecule were to be part of a cyclic structure, the resulting ring strain could significantly impact the geometry and electronic properties of the attached azide group. Density functional theory (DFT) calculations on various strained systems have shown that strain can modulate electronic properties such as ionization potential and electron affinity researchgate.net. An increase in bond angles or torsional strain near the azide group could make it more susceptible to thermal decomposition or cycloaddition reactions.

Steric Strain:

Introducing bulky substituents on the benzyl group or on the nitrogen of the acetamide could lead to steric crowding. This steric strain can influence the preferred conformation of the molecule and potentially distort the geometry around the azide group, leading to enhanced reactivity.

The following table summarizes the anticipated effects of introducing strain on the reactivity of 2-azido-N-benzylacetamide derivatives.

| Type of Strain | Structural Modification Example | Expected Effect on Reactivity |

| Ring Strain | Incorporation of the acetamide into a cyclobutane (B1203170) ring | Increased rate of cycloaddition and decomposition reactions |

| Steric Strain | Addition of a t-butyl group to the benzyl ring | Potential for altered reaction selectivity and increased reactivity due to ground-state destabilization |

Interactive Data Table:

Future Research Directions and Emerging Paradigms

Exploration of Novel Reaction Pathways for 2-Azido-N-benzylacetamide

While the synthesis of 2-azido-N-benzylacetamide and related structures is established, typically through nucleophilic substitution of a corresponding halo-acetamide with sodium azide (B81097) nih.govnih.gov, future research will focus on discovering and optimizing more diverse and efficient reaction pathways. The azide moiety is a versatile functional group, and its full reactivity spectrum within this specific molecular framework remains an area ripe for investigation.

Key research thrusts include:

Catalytic Azidation: Moving beyond stoichiometric azide sources to catalytic methods for introducing the azide group could enhance safety, efficiency, and sustainability.

Novel Cycloadditions: The azide group is well-known for its participation in 1,3-dipolar cycloaddition reactions, most notably the "click" reaction to form triazoles. nih.gov Future work could explore less conventional cycloadditions with a wider range of dipolarophiles, potentially catalyzed by novel metal complexes, to access unique heterocyclic scaffolds.

Denitrogenative Couplings: Exploring reactions that proceed with the extrusion of dinitrogen gas from the azide moiety can lead to the formation of nitrenes. These highly reactive intermediates could be trapped intramolecularly or intermolecularly to forge new carbon-nitrogen or nitrogen-heteroatom bonds, opening pathways to complex amines, amides, and N-heterocycles.

Staudinger-Type Reactions: Building upon established methods like the Staudinger ligation, which has been used with 2-azido-N-benzylacetamide for peptide synthesis thieme-connect.com, researchers could explore new phosphine (B1218219) or phosphite (B83602) reagents to modulate reactivity and expand the scope to ligate other classes of biomolecules or synthetic polymers.

A comparative look at known and potential reaction pathways is summarized below.

| Reaction Type | Known Precursors/Reagents | Potential Products | Area for Future Exploration |

| Nucleophilic Substitution | 2-chloro-N-benzylacetamide, Sodium Azide | 2-azido-N-benzylacetamide | Development of milder, catalytic azidation methods. |

| Staudinger Ligation | Thioesters, Phosphines | Peptides, Amides | Design of new ligation auxiliaries for enhanced reaction kinetics and substrate scope. thieme-connect.com |

| 1,3-Dipolar Cycloaddition | Alkynes, Alkenes | Triazoles, Triazolines | Use of unconventional dipolarophiles and catalysts to access novel heterocycles. nih.gov |

| Denitrogenative Coupling | (Requires heat or light) | Nitrene intermediates, Amines | Controlled generation of nitrenes for targeted C-H amination or aziridination reactions. |

Integration into Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

The integration of 2-azido-N-benzylacetamide into modern synthetic platforms like flow chemistry and photoredox catalysis represents a significant leap forward. These technologies offer unparalleled control over reaction conditions, enhance safety, and provide access to previously inaccessible chemical transformations. sigmaaldrich.comyoutube.com

Flow Chemistry: Continuous flow processing offers several advantages for reactions involving azides, which can be thermally sensitive and potentially hazardous on a large scale. vapourtec.com By using small reactor volumes, flow chemistry provides superior heat transfer and precise temperature control, minimizing the risk of thermal runaway events. youtube.com This methodology would allow for the safe, scalable production of 2-azido-N-benzylacetamide and its derivatives. Furthermore, reactive intermediates generated from the azide, such as nitrenes, can be generated and immediately consumed in a subsequent reaction zone, preventing their accumulation and potential side reactions. vapourtec.com

Photoredox Catalysis: Visible-light photoredox catalysis opens up new avenues for activating and functionalizing 2-azido-N-benzylacetamide under exceptionally mild conditions. This approach uses light-absorbing catalysts to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in a wide array of bond-forming reactions. sigmaaldrich.comrsc.org Potential applications for 2-azido-N-benzylacetamide include:

C-H Functionalization: Activating the benzylic C-H bonds of the molecule for direct acylation, alkylation, or amination, bypassing the need for pre-functionalized starting materials. researchgate.net

Radical-Mediated Cycloadditions: Engaging the azide group in novel, radical-mediated pathways that are complementary to traditional thermal cycloadditions.

Decarboxylative Couplings: If used as a building block derived from a carboxylic acid, photoredox catalysis could enable its coupling with other molecules via decarboxylation.

| Methodology | Key Advantages for 2-azido-N-benzylacetamide | Potential Applications |

| Flow Chemistry | Enhanced safety, precise temperature control, scalability, rapid mixing. youtube.comvapourtec.com | Safe large-scale synthesis; telescoping reactions involving hazardous intermediates. |

| Photoredox Catalysis | Mild reaction conditions, generation of radical intermediates, novel bond formations. sigmaaldrich.com | Site-selective C-H functionalization; access to new reaction pathways via single-electron transfer. |

Development of Next-Generation Chemical Probes and Building Blocks

The unique bifunctional nature of 2-azido-N-benzylacetamide, possessing both a versatile azide handle and a benzylamide scaffold, makes it an excellent candidate for development into sophisticated chemical tools.

Chemical Probes: The azide group is a cornerstone of bioorthogonal chemistry, allowing for its selective reaction with alkyne- or cyclooctyne-tagged biomolecules in complex biological environments. This "click" functionality can be exploited to design chemical probes for various applications. For instance, by modifying the benzyl (B1604629) ring with reporter groups (e.g., fluorophores) or affinity tags, 2-azido-N-benzylacetamide derivatives could be used for photoaffinity labeling to identify protein binding partners. researchgate.net

Synthetic Building Blocks: As a synthetic intermediate, 2-azido-N-benzylacetamide is a valuable building block for constructing more complex molecules. nih.govekb.eg The azide can serve as a masked amine or be converted into a variety of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals and agrochemicals. nih.govresearchgate.net The benzylamide portion of the molecule can be tailored to impart specific physicochemical properties or to engage in biological interactions.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry provides powerful tools to accelerate the discovery and optimization of synthetic routes involving 2-azido-N-benzylacetamide. mit.edu By modeling reaction mechanisms and predicting molecular properties, researchers can screen potential pathways and conditions in silico, saving significant time and resources.

Predictive Synthesis: Quantum chemical methods, such as Density Functional Theory (DFT), can be used to model transition states and calculate activation energies for proposed reaction pathways. This allows for the prediction of reaction feasibility, regioselectivity, and stereoselectivity. For instance, modeling could help identify the most promising catalysts for a novel cycloaddition reaction or predict the site-selectivity of a photoredox-catalyzed C-H functionalization. mit.edu

Reactivity Analysis: Computational tools can provide deep insights into the electronic structure and reactivity of 2-azido-N-benzylacetamide. Hirshfeld surface analysis, for example, can be used to visualize and quantify intermolecular interactions in the solid state, which is crucial for understanding crystal packing and polymorphism. nih.gov Molecular dynamics simulations can model the conformational behavior of the molecule and its interactions with solvents or biological receptors, guiding the design of derivatives with enhanced activity. nih.gov

| Computational Method | Application for 2-azido-N-benzylacetamide | Research Objective |

| Density Functional Theory (DFT) | Calculation of reaction energies and transition state structures. | Predict feasibility and selectivity of novel reaction pathways. mit.edu |

| Molecular Dynamics (MD) | Simulation of conformational dynamics and intermolecular interactions. | Understand binding modes with biological targets; predict solubility. nih.gov |

| Hirshfeld Surface Analysis | Analysis of crystal packing and intermolecular contacts. | Rationalize solid-state properties and guide crystal engineering. nih.gov |

Q & A

Basic Questions

Q. What safety protocols are critical when handling 2-azido-N-benzylacetamide in laboratory settings?

- Methodological Answer :